Methyl 5-isopropoxy-6-methylpicolinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 6-methyl-5-propan-2-yloxypyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-6-5-9(11(13)14-4)12-8(10)3/h5-7H,1-4H3 |
InChI Key |
CTPSZAAJLJVDKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)OC(C)C |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of Methyl 5 Isopropoxy 6 Methylpicolinate
Hydrolysis Kinetics and Subsequent Chemical Transformations
The hydrolysis of esters is a fundamental organic reaction, and for picolinate (B1231196) esters, this process is often influenced by the presence of the pyridine (B92270) nitrogen. The kinetics of hydrolysis for esters of picolinic acid can be significantly accelerated by the presence of divalent metal ions. acs.org These metal ions can coordinate to the pyridine nitrogen and the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
The general mechanism for metal-catalyzed hydrolysis involves the formation of a chelate complex, which polarizes the ester group and facilitates the addition of a water molecule. This is followed by the breakdown of the tetrahedral intermediate to yield the corresponding carboxylic acid and alcohol.
While specific kinetic data for Methyl 5-isopropoxy-6-methylpicolinate is not extensively detailed in publicly available literature, the principles of picolinate ester hydrolysis can be applied. The rate of hydrolysis is dependent on factors such as pH, temperature, and the concentration of any catalytic species. Subsequent transformations of the resulting 5-isopropoxy-6-methylpicolinic acid could involve decarboxylation under certain conditions or further functionalization at the pyridine ring.
Table 1: Factors Influencing Picolinate Ester Hydrolysis Rate
| Factor | Effect on Reaction Rate | Mechanistic Rationale |
|---|---|---|
| Presence of Divalent Metal Ions (e.g., Cu²⁺, Zn²⁺) | Significant Rate Increase | Chelation polarizes the carbonyl group, increasing its electrophilicity. acs.org |
| Increasing pH (Higher [OH⁻]) | Rate Increase | Hydroxide is a stronger nucleophile than water, leading to faster attack on the carbonyl carbon. |
| Electron-Withdrawing Groups on the Ring | Rate Increase | Enhances the electrophilicity of the carbonyl carbon. |
| Electron-Donating Groups on the Ring | Rate Decrease | Reduces the electrophilicity of the carbonyl carbon. |
Role as a Chelation-Assisted Leaving Group in Organic Reactions
The picolinate group can function as an effective chelation-assisted leaving group in various organic reactions. This capability is particularly valuable as it allows for activation under mild conditions, avoiding the need for harsh Lewis acids. figshare.comnih.gov In this role, the picolinate moiety coordinates to a metal center, typically through both the pyridine nitrogen and the carbonyl oxygen. This bidentate chelation facilitates the cleavage of the bond between the picolinate's carbonyl carbon and the rest of the molecule.
A notable application of this principle is in C-glycosylation reactions, where glycosyl picolinates can be activated by copper(II) triflate (Cu(OTf)₂). nih.gov The chelation of the picolinate to the copper center makes it a good leaving group, allowing for the formation of a C-C bond between the sugar and a nucleophile under neutral conditions. figshare.com This strategy offers a mild alternative to traditional glycosylation methods.
Table 2: Picolinate as a Chelation-Assisted Leaving Group
| Reaction Type | Activating Agent | Key Feature | Advantage |
|---|---|---|---|
| C-Glycosylation | Cu(OTf)₂ | Chelation of the picolinate to the copper catalyst. nih.gov | Avoids harsh Lewis acids; proceeds under mild, neutral conditions. figshare.com |
| Cross-Coupling Reactions | Transition Metal Catalysts (e.g., Pd, Ni) | Coordination activates the substrate for oxidative addition. | Enables functionalization at positions that might otherwise be unreactive. |
Aminolysis Reactions of Picolinate Esters
Aminolysis is the reaction of an ester with an amine to produce an amide and an alcohol. wikipedia.org For picolinate esters, this reaction proceeds through a nucleophilic acyl substitution mechanism. An amine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. youtube.comresearchgate.net This intermediate then collapses, with the expulsion of the alkoxy group (methoxide, in the case of a methyl ester) to form the corresponding picolinamide.
The reaction is generally reversible, but can be driven to completion by using an excess of the amine or by removing the alcohol byproduct. The reactivity of the amine is influenced by its nucleophilicity and steric hindrance. Primary amines typically react more readily than secondary amines due to less steric crowding. The pyridine nitrogen in the picolinate ester can influence the reaction rate by affecting the electron density at the carbonyl carbon.
Table 3: General Reactivity in Picolinate Ester Aminolysis
| Amine Type | Relative Reactivity | Reason |
|---|---|---|
| Ammonia (NH₃) | High | Low steric hindrance. nih.gov |
| Primary Amines (R-NH₂) | Moderate to High | Good nucleophilicity and moderate steric bulk. wikipedia.org |
| Secondary Amines (R₂-NH) | Low to Moderate | Increased steric hindrance around the nitrogen atom can slow the reaction. wikipedia.org |
| Tertiary Amines (R₃-N) | No Reaction (as nucleophile) | Lack a proton to be removed from the tetrahedral intermediate; cannot form a stable amide product. |
Transition Metal-Mediated Activation and Functionalization
The pyridine ring within the picolinate structure serves as an excellent directing group in transition metal-catalyzed reactions. nih.gov The nitrogen atom can coordinate to a metal catalyst, such as palladium or rhodium, bringing the metal center into close proximity with specific C-H bonds on the pyridine ring or on adjacent substituents. This directed C-H activation allows for the selective functionalization of otherwise unreactive positions.
This strategy is a powerful tool in organic synthesis for creating complex molecules. For instance, a picolinate group can direct the arylation, alkylation, or olefination of a C-H bond. The metal inserts into the C-H bond to form a metallacyclic intermediate, which then undergoes further reaction (e.g., reductive elimination) to yield the functionalized product and regenerate the catalyst. The specific substituents on the picolinate ring, such as the isopropoxy and methyl groups in this compound, can influence the regioselectivity and efficiency of these transformations.
Table 4: Picolinate-Directed C-H Functionalization
| Transition Metal | Reaction Type | Bond Formed |
|---|---|---|
| Palladium (Pd) | Arylation, Olefination, Acetoxylation | C-C, C-O |
| Rhodium (Rh) | Alkylation, Arylation | C-C |
| Ruthenium (Ru) | Hydroarylation | C-C |
| Copper (Cu) | Amination, Thiolation | C-N, C-S |
Stereochemical Aspects of Reactions Involving Picolinate Esters
The stereochemical outcome of reactions involving picolinate esters is dictated by the mechanism of the specific transformation. When a reaction occurs at a chiral center bearing a picolinate ester as a leaving group, the stereochemistry can be inverted or retained depending on the pathway. For example, in a reaction that proceeds via an Sₙ2-type mechanism, where a nucleophile attacks the carbon atom and displaces the picolinate group, complete inversion of configuration at that center is expected. utexas.edu
Conversely, if the reaction proceeds through a carbocation intermediate (an Sₙ1-type mechanism), racemization is the likely outcome, as the nucleophile can attack the planar carbocation from either face with equal probability. lumenlearning.com
When a new chiral center is formed during a reaction, such as a nucleophilic addition to the carbonyl group of the ester, a racemic mixture of enantiomers will be produced if the starting materials and reagents are achiral. libretexts.org However, if a chiral catalyst or reagent is used, it can direct the reaction to favor the formation of one stereoisomer over the other, leading to an enantiomerically enriched or diastereomerically enriched product.
Table 5: Stereochemical Outcomes in Reactions of Picolinate Esters
| Reaction Type | Typical Mechanism | Expected Stereochemical Outcome at Reaction Center |
|---|---|---|
| Nucleophilic substitution (picolinate as leaving group) | Sₙ2 | Inversion of configuration. utexas.edu |
| Nucleophilic substitution (picolinate as leaving group) | Sₙ1 | Racemization. lumenlearning.com |
| Nucleophilic addition to ester carbonyl (achiral reactants) | Tetrahedral Intermediate | Formation of a racemic mixture if a new stereocenter is created. libretexts.org |
| Directed C-H activation creating a new stereocenter | Organometallic Intermediate | Diastereoselective, outcome depends on substrate and catalyst geometry. |
Computational Chemistry and Theoretical Studies on Methyl 5 Isopropoxy 6 Methylpicolinate
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are employed to describe the distribution of electrons within a molecule, which governs its chemical and physical properties. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It has become a primary tool in computational chemistry for calculating molecular properties. mdpi.com For Methyl 5-isopropoxy-6-methylpicolinate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its ground-state electronic energy, dipole moment, and the distribution of electron density. mdpi.comnih.gov These calculations form the foundation for more detailed analyses of the molecule's reactivity and geometry.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 1: Electronic Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher reactivity. |
Note: This table describes the parameters that would be calculated for this compound from a DFT and FMO analysis. Actual values require specific computational results.
Molecular Geometry Optimization and Conformational Analysis
Determining the three-dimensional structure of a molecule is essential for understanding its function and interactions. Computational methods are used to find the most stable arrangement of atoms, known as the optimized geometry, by minimizing the molecule's energy. cnr.it
Single Crystal X-ray Diffraction (SC-XRD) is an experimental technique that provides the definitive, high-resolution three-dimensional structure of a molecule in its crystalline state. rsc.orgmdpi.com It yields precise measurements of bond lengths, bond angles, and dihedral angles.
In a typical workflow, the geometry of this compound would first be optimized computationally in the gas phase using a method like DFT. mdpi.com The resulting theoretical parameters would then be compared against experimental data obtained from SC-XRD. A close agreement between the calculated and experimental values serves to validate the accuracy of the chosen computational level of theory. Such a comparison is crucial for ensuring the reliability of other predicted properties.
Table 2: Comparison of Selected Geometrical Parameters
| Parameter | Computational (e.g., B3LYP/6-31G)* | Experimental (SC-XRD) |
|---|---|---|
| Bond Length (Å) | Calculated Value | Measured Value |
| Bond Angle (°) | Calculated Value | Measured Value |
Note: This table illustrates how theoretical and experimental geometric data would be compared. Specific values for this compound are dependent on actual studies being performed.
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding. It transforms the calculated molecular orbitals into localized orbitals that correspond to classical chemical concepts like core electrons, lone pairs, and bonds (σ, π). wisc.edumpg.de NBO analysis for this compound would reveal details about atomic charges, hybridization of atomic orbitals in bonds, and the stabilizing effects of electron delocalization, such as hyperconjugation. wisc.edu
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, offers a different perspective by partitioning the molecule's total electron density into atomic basins. wikipedia.orgwiley-vch.de This partitioning allows for the properties of individual atoms within the molecule to be calculated. The analysis focuses on the topology of the electron density, particularly the bond critical points (BCPs) found between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, are used to characterize the nature and strength of the chemical bonds (e.g., covalent, ionic, or hydrogen bonds). sciencesconf.org
Prediction of Chemical Reactivity and Interaction Potentials
A primary goal of computational studies is to predict how a molecule will behave in chemical reactions and how it will interact with other molecules. The electronic and structural information gathered from the analyses described above is used to build a comprehensive picture of the molecule's reactivity.
For this compound, the FMO analysis provides direct clues about its reactivity. The spatial distribution of the HOMO indicates the regions most susceptible to attack by electrophiles (nucleophilic sites), while the distribution of the LUMO highlights the sites prone to attack by nucleophiles (electrophilic sites).
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated from the DFT results. The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. This information is invaluable for predicting non-covalent interactions and the molecule's potential binding modes with biological targets or other reactants.
Computational Approaches to Structure-Activity Relationship (SAR) Analysis in Chemical Systems
Information not available.
Advanced Applications in Chemical Research
Utilization as Synthetic Intermediates for Complex Molecular Architectures
The strategic positioning of functional groups on the pyridine (B92270) ring of Methyl 5-isopropoxy-6-methylpicolinate makes it a valuable synthetic intermediate for the construction of more complex molecular architectures. The ester, isopropoxy, and methyl groups can each be subjected to a variety of chemical transformations, allowing for the systematic elaboration of the core structure.
Researchers have demonstrated the versatility of substituted picolinates as building blocks in organic synthesis. For instance, multicomponent reactions have been employed for the efficient synthesis of highly functionalized picolinate (B1231196) and picolinic acid derivatives. rsc.org This approach allows for the rapid assembly of molecular complexity from simple starting materials. The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to form amides or more complex esters. The isopropoxy group can potentially be cleaved to a hydroxyl group, providing another point for modification. The methyl group can undergo various reactions, such as oxidation or halogenation, to introduce further functionality.
The picolinate scaffold itself is a key component in a number of biologically active molecules, including pharmaceuticals and agrochemicals. For example, picolinic acid derivatives are the foundation for a class of synthetic auxin herbicides. nih.gov The modular nature of their synthesis allows for the introduction of various substituents to fine-tune their biological activity. nih.gov This highlights the potential of this compound to serve as a precursor for the synthesis of novel bioactive compounds.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Functional Group |
| Methyl Ester | Hydrolysis | Carboxylic Acid |
| Methyl Ester | Amidation | Amide |
| Isopropoxy Ether | Ether Cleavage | Hydroxyl |
| Methyl Group | Oxidation | Carboxylic Acid |
| Methyl Group | Halogenation | Halomethyl |
| Pyridine Ring | N-Oxidation | Pyridine N-oxide |
Role in Ligand Design and Coordination Chemistry
The picolinate moiety is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. researchgate.net The specific substituents on the picolinate ring, such as the isopropoxy and methyl groups in this compound, can significantly influence the electronic and steric properties of the resulting metal complexes.
The coordination flexibility of picolinic acid and its derivatives has been a subject of immense interest for decades. researchgate.net These compounds typically bind to metal ions via the N and O donor atoms, forming a stable five-membered ring. researchgate.net The nature of the substituents on the pyridine ring can modulate the Lewis basicity of the nitrogen atom and the steric environment around the metal center, thereby tuning the stability, reactivity, and spectroscopic properties of the metal complex.
For example, studies on chromium(III) picolinate derivatives have shown that different substituent groups on the picolinic acid ligand affect the physicochemical activities of the complex, including their redox potentials and their ability to generate hydroxyl radicals in Fenton-like reactions. researchgate.net This demonstrates the principle that by systematically varying the substituents on the picolinate scaffold, it is possible to fine-tune the properties of the resulting metal complexes for specific applications, such as catalysis or materials science. The isopropoxy group in this compound, being an electron-donating group, would be expected to increase the electron density on the pyridine ring, potentially enhancing its coordination ability.
Development of Chemical Probes and Reagents for Mechanistic Studies
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. nih.govnih.gov The development of high-quality chemical probes is crucial for advancing our understanding of complex biological processes and for the validation of new drug targets. nih.gov The scaffold of this compound possesses features that make it an attractive starting point for the design of novel chemical probes.
A key aspect of chemical probe design is the ability to introduce reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), onto the molecular scaffold. nih.govuwa.edu.au The functional groups of this compound offer convenient handles for the attachment of such reporters. For instance, the carboxylic acid, which can be generated from the methyl ester, provides a straightforward site for conjugation.
Exploration of Chemical Scaffold for Enzyme Interaction Studies
The structural and electronic properties of the this compound scaffold make it a promising candidate for exploration in enzyme interaction studies. The substituted pyridine ring can participate in various non-covalent interactions with amino acid residues in an enzyme's active site, including hydrogen bonding, π-stacking, and hydrophobic interactions.
A recent study on a structurally related compound, methyl 5-((cinnamoyloxy)methyl)picolinate, highlights the potential of this class of molecules. This compound was synthesized and investigated for its potential to target multiple enzymes involved in cardiovascular diseases, such as mitogen-activated protein kinase (MAPK) and proprotein convertase subtilisin/kexin type 9 (PCSK9). Molecular docking studies were used to elucidate the potential binding interactions between the picolinate derivative and the target enzymes.
The design of novel herbicides based on the picolinic acid skeleton provides further evidence for the utility of this scaffold in targeting enzymes. These herbicides act as synthetic auxins, mimicking a plant hormone to disrupt normal growth processes, which involves interaction with specific receptor proteins. nih.gov Researchers have successfully designed and synthesized novel picolinic acid derivatives with potent herbicidal activity by modifying the substituents on the pyridine ring. nih.gov These examples underscore the potential of the this compound scaffold as a platform for the discovery of new enzyme inhibitors or modulators for therapeutic or agricultural applications.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of Methyl 5-isopropoxy-6-methylpicolinate and its analogs is expected to move beyond traditional multi-step, resource-intensive methods towards more efficient and environmentally benign strategies. A significant focus will be on the adoption of "green chemistry" principles, which prioritize atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. rsc.orgrsc.org
Emerging research avenues in this area include:
Catalytic C-H Functionalization: Direct functionalization of the pyridine (B92270) ring C-H bonds offers a more atom-economical route compared to classical cross-coupling reactions that require pre-functionalized starting materials. Future work could explore the use of transition metal catalysts (e.g., palladium, rhodium, iridium) to selectively introduce the isopropoxy and methyl groups onto a simpler picolinate (B1231196) precursor.
Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling. Developing a flow-based synthesis for this compound could lead to higher yields, improved purity, and reduced reaction times.
Bio-based Feedstocks: Research into the conversion of biomass-derived platform molecules, such as furans and levulinic acid, into valuable chemicals is gaining momentum. rsc.org Future synthetic strategies could envision pathways to construct the substituted pyridine core from these renewable resources, significantly improving the sustainability profile of the final product.
Advanced Catalysis: The design of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could provide highly active and recyclable systems for the key synthetic steps. nih.gov These catalysts can offer improved selectivity and easier product purification, contributing to a more sustainable process. For instance, the synthesis of related picolinic acid derivatives has been explored for applications such as herbicides, indicating a drive for efficient synthetic methods for this class of compounds. nih.gov
Integration of Advanced Spectroscopic and Structural Elucidation Techniques
A comprehensive understanding of a molecule's three-dimensional structure and electronic properties is fundamental to predicting its reactivity and potential applications. For this compound, the integration of advanced spectroscopic techniques will be crucial for a detailed structural characterization.
While standard techniques like ¹H and ¹³C NMR, and mass spectrometry provide foundational data, future research will likely employ more sophisticated methods:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be essential to unambiguously assign all proton and carbon signals, especially for complex derivatives. This detailed assignment is the bedrock of complete structural confirmation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, allowing for the unequivocal determination of the elemental composition. Advanced fragmentation techniques within mass spectrometry, such as tandem MS (MS/MS), can provide valuable insights into the molecule's structure by analyzing its fragmentation patterns. researchgate.netnih.gov The use of picolinyl ester derivatives in mass spectrometry is a known method to aid in the structural determination of other molecules, highlighting the utility of the picolinate core in analytical contexts. nih.govnih.gov
Single-Crystal X-ray Diffraction: Obtaining a single crystal of this compound would provide the definitive solid-state structure. This technique yields precise bond lengths, bond angles, and information about intermolecular interactions, such as π-π stacking, which can influence the material's bulk properties. Studies on related substituted picolinates have successfully used this technique to elucidate their crystal packing. psu.eduresearchgate.net
Vibrational Spectroscopy: Advanced techniques in Infrared (IR) and Raman spectroscopy, potentially coupled with computational predictions, can provide detailed information about the vibrational modes of the molecule, offering another layer of structural confirmation and insight into bond strengths.
Table 1: Anticipated Spectroscopic Data for this compound
| Technique | Expected Information |
|---|---|
| ¹H NMR | Chemical shifts and coupling constants for aromatic protons and protons of the methyl and isopropoxy groups. |
| ¹³C NMR | Chemical shifts for all unique carbon atoms, including the carbonyl ester and aromatic carbons. |
| HRMS | Exact mass to confirm the molecular formula C₁₁H₁₅NO₃. |
| IR Spec. | Characteristic absorption bands for C=O (ester), C-O (ether and ester), and C=C/C=N (aromatic ring) vibrations. |
Synergistic Experimental and Computational Methodologies for Comprehensive System Understanding
The synergy between experimental measurements and computational modeling has become a powerful paradigm in modern chemical research. This integrated approach allows for a much deeper understanding of molecular systems than either method could achieve alone. For this compound, this synergy will be instrumental in elucidating its intrinsic properties and predicting its behavior.
Future research directions in this domain include:
DFT Calculations for Structural and Spectroscopic Correlation: Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, vibrational frequencies (IR and Raman), and NMR chemical shifts. researchgate.net Comparing these computed values with experimental data provides a powerful method for validating both the experimental assignments and the computational model. nih.govresearchgate.net
Modeling Reaction Mechanisms: Computational chemistry can be employed to map out the energy profiles of potential synthetic routes or subsequent chemical transformations. This can help in optimizing reaction conditions by identifying rate-limiting steps and predicting the feasibility of different pathways.
Analysis of Intermolecular Interactions: Computational studies can quantify non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the compound's solid-state structure and its interactions with other molecules. rsc.org This is crucial for understanding its physical properties and for designing new materials, such as co-crystals.
Prediction of Electronic Properties: Methods like calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electronic behavior, including its potential as an electron donor or acceptor in chemical reactions.
Table 2: Application of Synergistic Methodologies
| Area of Investigation | Experimental Technique | Computational Method | Combined Insight |
|---|---|---|---|
| Molecular Structure | X-ray Diffraction, NMR | DFT Geometry Optimization | Validation of computed structure and interpretation of solid-state packing forces. |
| Spectroscopic Profile | NMR, IR, Raman | DFT Shielding & Frequency Calc. | Unambiguous assignment of spectra and refinement of computational models. |
| Reactivity | Kinetic Studies | Transition State Theory | Elucidation of reaction mechanisms and prediction of product distributions. |
| Intermolecular Forces | Co-crystallization | Non-covalent Interaction Analysis | Rational design of new materials with desired physical properties. |
Exploration of New Chemical Transformations and Derivatizations for Picolinate Esters
The functional groups present in this compound—the ester, the ether, the methyl group, and the pyridine ring—offer multiple handles for further chemical modification. Exploring new transformations and derivatizations can lead to the creation of a library of related compounds with potentially novel properties and applications.
Key areas for future exploration are:
Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This picolinic acid derivative can then be coupled with a wide range of amines to form picolinamides, a structural motif found in various biologically active molecules and directing groups for C-H activation. researchgate.net
Directed C-H Functionalization: The nitrogen atom of the pyridine ring can act as a directing group to facilitate regioselective functionalization of the aromatic ring or even the alkyl substituents. This strategy could be used to introduce additional functional groups at specific positions.
Derivatization for Enhanced Bioactivity: Inspired by work on other substituted picolinates, modifications could be aimed at enhancing biological activity. researchgate.netnih.gov For example, introducing different substituents on the pyridine ring could modulate the molecule's electronic properties and its ability to interact with biological targets.
Polymer Chemistry: The picolinate moiety could be incorporated into polymers. For example, the corresponding carboxylic acid or an alcohol derivative could be used as a monomer in the synthesis of polyesters or polyamides, potentially imparting unique thermal or coordination properties to the resulting material. researchgate.net
Analytical Derivatization: The picolinate structure is known to be useful in analytical chemistry. For instance, picolinoyl derivatization is used to enhance the sensitivity of molecules in mass spectrometry. researchgate.netnih.gov Further research could explore the utility of the this compound scaffold in developing new analytical reagents.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in synthesis, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
